molecular formula C6H4Cl2S B1329535 2,5-Dichlorobenzenethiol CAS No. 5858-18-4

2,5-Dichlorobenzenethiol

Cat. No.: B1329535
CAS No.: 5858-18-4
M. Wt: 179.07 g/mol
InChI Key: QIULLHZMZMGGFH-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenethiol, also known as 2,5-Dichlorothiophenol, is an organosulfur compound with the molecular formula C6H4Cl2S. It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Scientific Research Applications

2,5-Dichlorobenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its thiol group.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzenethiol can be synthesized through several methods. One common approach involves the chlorination of benzenethiol. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of catalysts and optimized reaction conditions is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenethiol primarily involves its thiol group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The chlorine atoms also contribute to its reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

  • 2-Chlorothiophenol
  • 4-Chlorothiophenol
  • 2,4-Dichlorothiophenol
  • 2,5-Difluorothiophenol

Comparison: 2,5-Dichlorobenzenethiol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and chemical properties. Compared to other chlorinated thiophenols, it offers distinct advantages in terms of selectivity and reactivity in synthetic applications .

Properties

IUPAC Name

2,5-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULLHZMZMGGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064034
Record name Benzenethiol, 2,5-dichloro-
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Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5858-18-4
Record name 2,5-Dichlorobenzenethiol
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Record name Benzenethiol, 2,5-dichloro-
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Record name 2,5-Dichlorobenzenethiol
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Record name Benzenethiol, 2,5-dichloro-
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Record name Benzenethiol, 2,5-dichloro-
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Record name 2,5-dichlorobenzenethiol
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Synthesis routes and methods I

Procedure details

the method in which 1,2,4-trichlorobenzene and sodium hydrosulfide are reacted in the presence of copper acetate catalyst in liquid ammonia solvent under increased pressure to yield 2,5-dichlorothiophenol, followed by reaction with monochloroacetic acid to yield 2,5-dichlorophenylthioglycolic acid [Kogyo Kagaku, 70, 1384 (1967)].
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Synthesis routes and methods II

Procedure details

To a 300 ml four-necked flask equipped with a stirrer, a thermometer and a condenser were charged 24.9 g (0.110 mol) of 1-bromo-2,5-dichlorobenzene, 13.19 g (0.143 mol) of thioglycolic acid, 12.06 g (0.286 mol) of 95% sodium hydroxide and 100 g of dimethylsulfoxide, followed by stirring at 120° C. for 4 hours. After cooling until 100° C., 2,5-dichlorothiophenol salt produced as the side product was treated with 5.13 g (0.044 mol) of sodium monochloroacetate at the same temperature for 1 hour. Then, after distilling off the dimethylsulfoxide under reduced pressure, 100 g of water was added to 54.5 g of the residue. After dissolving the residue therein at 100° C., the solution was cooled for crystallization and filtered to yield sodium 2,5-dichlorophenylthioglycolate, which was then dissolved in 100 g of water with heating and acidized with concentrated hydrochloric acid, filtered and dried to yield 23.5 g of a light yellowish white powder of 2,5-dichlorophenylthioglycolic acid. The yield based on 1-bromo-2,5-dichlorobenzene was 90.0%.
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24.9 g
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100 g
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Synthesis routes and methods III

Procedure details

162 g of 2,5-dichloroaniline are introduced into a mixture of 500 ml of water and 350 ml of 10 N hydrochloric acid and diazotized in the conventional manner at 0° to 5° C. with a solution of 76 g of sodium nitrite in 150 ml of water. The resulting solution of 2,5-dichlorophenyl-diazonium chloride is then run at a temperature of 10° to 15° C. into a well stirred mixture of 91.2 g of thiourea, 5 g of copper(II) sulphate pentahydrate and 5 g of Corlite® in 500 ml of water. The mixture is stirred for approximately 1 further hour, the pH value is raised to 8.5 by means of 330 ml of 10 N sodium hydroxide solution and the mixture is hydrolysed for 1 hour at 90° C. The pH value is then adjusted to 3 by means of 10 N hydrochloric acid and the resulting 2,5-dichlorothiophenol is isolated by steam distillation. (Corlite® is a registered trademark of Corneco-Chemie GmbH., Dortmund) Yield: 154 g of 2,5-dichlorothiophenol (86% of theory), Boiling point: 126° to 129° C./10 mbar.
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162 g
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500 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichlorobenzenethiol
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2,5-Dichlorobenzenethiol
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2,5-Dichlorobenzenethiol
Reactant of Route 4
2,5-Dichlorobenzenethiol
Reactant of Route 5
2,5-Dichlorobenzenethiol
Reactant of Route 6
2,5-Dichlorobenzenethiol

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